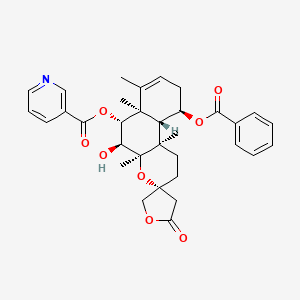

Scutebarbatine W

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Scutebarbatine W is a useful research compound. Its molecular formula is C33H37NO8 and its molecular weight is 575.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis Protocols and Chemical Transformations

The compound , while not directly referenced in available research, is structurally related to a broad category of chemical entities that have been the subject of various innovative synthesis protocols and chemical transformations. For instance, Patil and Mahulikar (2013) demonstrated a novel, metal-free protocol for synthesizing asymmetrical 1,3-teraryls, highlighting the versatility of related compounds in facilitating the creation of aromatic rings through innovative synthetic pathways (Patil & Mahulikar, 2013). Similarly, research by Shaker (2006) on cyclocondensation reactions underscores the potential of these compounds in generating structurally diverse and functionally rich heterocycles, which are crucial in the development of novel therapeutic agents and materials (Shaker, 2006).

Antitumor and Antimicrobial Activities

Compounds structurally related to the query have been evaluated for their biological activities, such as antitumor and antimicrobial effects. Budzisz et al. (2002) explored the antitumor activity of chromone derivatives, providing insights into their potential therapeutic applications. Their findings suggest that specific structural modifications can enhance the biological activity of these compounds, making them valuable in the search for new cancer treatments (Budzisz et al., 2002). Additionally, El-Saghier et al. (2007) synthesized a new class of chromenes that exhibited significant antibacterial activity, highlighting the potential of these compounds in addressing the growing challenge of bacterial resistance (El-Saghier et al., 2007).

Luminescence and Ionochromic Properties

The luminescence and ionochromic properties of related chromene derivatives were investigated by Nikolaeva et al. (2020), who demonstrated the ability of these compounds to form colored complexes with metal cations and anions. This property is particularly relevant for the development of sensors and indicators based on chromene derivatives, opening up new avenues for research and application in analytical chemistry (Nikolaeva et al., 2020).

Novel Heterocyclic Compounds Synthesis

A study by Saidachary et al. (2014) focused on the synthesis of novel heterocyclic compounds, including 4H-chromene derivatives, through nucleophilic substitution reactions. This research illustrates the chemical flexibility and potential of chromene-based structures in the synthesis of new compounds with possible pharmaceutical and material science applications (Saidachary et al., 2014).

Mécanisme D'action

Scutebarbatine W: A Detailed Examination of Its Mechanism of Action

This compound, also known as [(3R,4Ar,5S,6R,6aR,10R,10aS,10bR)-10-benzoyloxy-5-hydroxy-4a,6a,7,10b-tetramethyl-2’-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4’-oxolane]-6-yl] pyridine-3-carboxylate, is a neo-clerodane diterpenoid isolated from the ethanol extract of Scutellaria barbata . This compound has been the subject of extensive research due to its potential therapeutic properties.

Target of Action

This compound is known to target cancer cells specifically . It has been found to inhibit nitric oxide production efficiently, which may have potential effects on the reduction of neuroinflammation .

Mode of Action

This compound interacts with its targets by inducing dose-dependent apoptosis, specifically in cancer cells . The major class of proteins down-regulated are pro-survival proteins, the Inhibitors of Apoptosis (IAPs), and IAP regulating proteins .

Biochemical Pathways

The compound acts against a range of cancer cells by releasing the molecular brakes (the IAPs) on apoptosis in cell death-evading cancer cells . This action affects the biochemical pathways related to cell survival and death, leading to the downstream effect of tumor cell death .

Pharmacokinetics

The compound is produced in specialized large, peltate trichomes on leaves of scutellaria barbata , suggesting that it may be absorbed and metabolized in a manner similar to other plant-derived compounds.

Result of Action

The result of this compound’s action is the induction of apoptosis in cancer cells, leading to their death . This selective cytotoxicity makes it a promising candidate for the development of new anti-cancer therapies .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the cytotoxicity of methanolic extracts of Scutellaria barbata leaves and decoctions prepared traditionally showed substantially different chemical compositions and differential induction of apoptosis . This suggests that the preparation and administration methods can significantly impact the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

[(3R,4aR,5S,6R,6aR,10R,10aS,10bR)-10-benzoyloxy-5-hydroxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-6-yl] pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37NO8/c1-20-12-13-23(40-28(37)21-9-6-5-7-10-21)25-30(2)14-15-33(17-24(35)39-19-33)42-32(30,4)26(36)27(31(20,25)3)41-29(38)22-11-8-16-34-18-22/h5-12,16,18,23,25-27,36H,13-15,17,19H2,1-4H3/t23-,25-,26+,27+,30-,31+,32+,33-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDUPMAARYESGH-JIYIMHFPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C2C1(C(C(C3(C2(CCC4(O3)CC(=O)OC4)C)C)O)OC(=O)C5=CN=CC=C5)C)OC(=O)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H]([C@H]2[C@]1([C@H]([C@@H]([C@]3([C@@]2(CC[C@@]4(O3)CC(=O)OC4)C)C)O)OC(=O)C5=CN=CC=C5)C)OC(=O)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.